molecular formula C5H13ClN2O3 B145755 [(3S,4S)-4-amino-4-carboxy-3-hydroxybutyl]azanium;chloride CAS No. 66954-83-4

[(3S,4S)-4-amino-4-carboxy-3-hydroxybutyl]azanium;chloride

Cat. No. B145755
CAS RN: 66954-83-4
M. Wt: 184.62 g/mol
InChI Key: XFRYPAVXBMFXQE-MMALYQPHSA-N
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Description

“[(3S,4S)-4-amino-4-carboxy-3-hydroxybutyl]azanium;chloride” is also known as rac-Erythro-3-hydroxy-DL-ornithine Monohydrochloride . It has a molecular weight of 184.62 and a molecular formula of C5H13ClN2O3 . The compound is used in the field of pharmaceutical preparations .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a 6-step enantioselective synthesis of (2S,3R)-3-alkyl/alkenylglutamates, including the biologically significant amino acid, (2S,3R)-3-methylglutamate, has been reported . Another study highlighted synthetic approaches for the synthesis of versatile 1,2,4-triazole heterocycles using 3-amino-1,2,4-triazole .


Molecular Structure Analysis

The molecular structure of “[(3S,4S)-4-amino-4-carboxy-3-hydroxybutyl]azanium;chloride” can be represented by the Canonical SMILES: C(C[NH3+])C(C(C(=O)O)N)O.[Cl-] . The compound has a covalently-bonded unit count of 2, a defined atom stereocenter count of 2, and a rotatable bond count of 4 .

Future Directions

The compound and its derivatives could potentially be explored further in the field of pharmaceutical preparations . More research could be conducted to understand its synthesis, chemical reactions, mechanism of action, and physical and chemical properties in more detail.

properties

IUPAC Name

[(3S,4S)-4-amino-4-carboxy-3-hydroxybutyl]azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O3.ClH/c6-2-1-3(8)4(7)5(9)10;/h3-4,8H,1-2,6-7H2,(H,9,10);1H/t3-,4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRYPAVXBMFXQE-MMALYQPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C[NH3+])C(C(C(=O)O)N)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[NH3+])[C@@H]([C@@H](C(=O)O)N)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 11171396

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